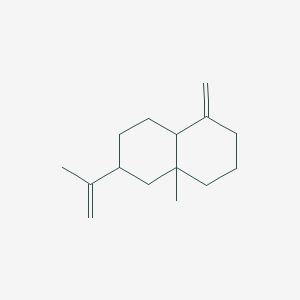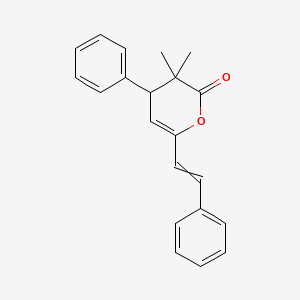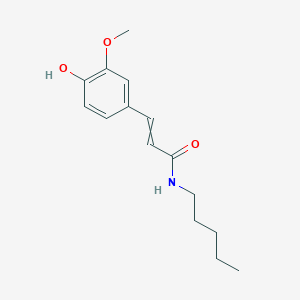
3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy and methoxy group attached to a phenyl ring, and a pentylprop-2-enamide chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with pentylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 6-8 hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enamide chain can be reduced to form a saturated amide.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde.
Reduction: Formation of 3-(4-hydroxy-3-methoxyphenyl)-N-pentylpropionamide.
Substitution: Formation of 3-(4-hydroxyphenyl)-N-pentylprop-2-enamide.
Applications De Recherche Scientifique
3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes involved in oxidative stress and inflammation. It can also interact with cellular receptors, leading to changes in gene expression and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.
4-Hydroxy-3-methoxycinnamic acid: Exhibits anti-inflammatory and anticancer effects.
3-(4-Hydroxy-3-methoxyphenyl)ethanol: Studied for its potential neuroprotective effects.
Uniqueness
3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxy, methoxy, and amide groups allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
591246-89-8 |
|---|---|
Formule moléculaire |
C15H21NO3 |
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
3-(4-hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide |
InChI |
InChI=1S/C15H21NO3/c1-3-4-5-10-16-15(18)9-7-12-6-8-13(17)14(11-12)19-2/h6-9,11,17H,3-5,10H2,1-2H3,(H,16,18) |
Clé InChI |
SSXLETOCBGWTPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14229968.png)
![(5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene](/img/structure/B14229972.png)
![(2S)-1-[2-(propylamino)ethylamino]propan-2-ol](/img/structure/B14229979.png)
![6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl-](/img/structure/B14229984.png)
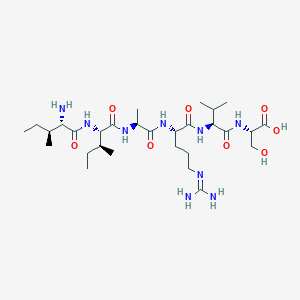
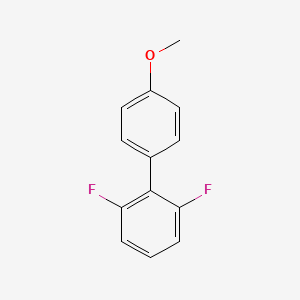
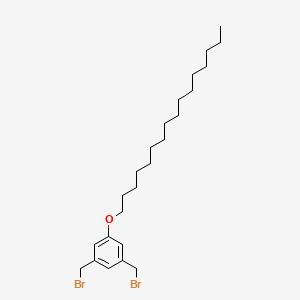
![4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine](/img/structure/B14230028.png)
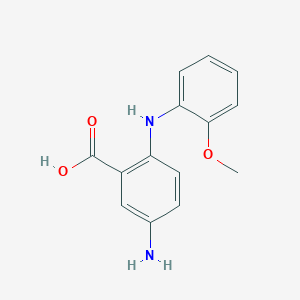
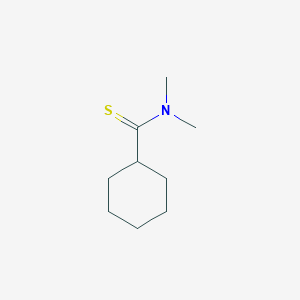
![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
